10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a unique structure that includes a bromine atom, an ethylsulfanyl group, and a methyl group attached to a triazino-benzoxazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Scientific Research Applications
10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. It may act as a modulator of protein-protein interactions, kinase inhibitors, or other biological targets, depending on its structural features and functional groups .
Comparison with Similar Compounds
Similar compounds to 10-Bromo-3-(ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine include:
10-Bromo-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a methylsulfanyl group instead of an ethylsulfanyl group.
10-Bromo-3-(ethylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a thienyl group instead of a methyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C13H11BrN4OS |
---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
10-bromo-3-ethylsulfanyl-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C13H11BrN4OS/c1-3-20-13-16-12-11(17-18-13)9-6-8(14)4-5-10(9)15-7(2)19-12/h4-6H,3H2,1-2H3 |
InChI Key |
QPBGEAKPQNJELY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)N=C(O2)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.